molecular formula C12H8F2N2O2 B8289982 3,4-difluoro-N-(2-nitrophenyl)aniline

3,4-difluoro-N-(2-nitrophenyl)aniline

Cat. No. B8289982
M. Wt: 250.20 g/mol
InChI Key: WFBSXJUUWLIOOR-UHFFFAOYSA-N
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Patent
US07601722B2

Procedure details

A solution of 3,4-difluoro-N-(2-nitrophenyl)aniline (22.76 g, 91 mmol) in 50% ethyl acetate/methanol (500 mL) was treat with palladium on carbon 10 w. % loading, matrix activated carbon support (3.07 g). The reaction mixture was placed on the Parr shaker for 3 h at 60 psi. The reaction mixture was filtered through celite and evaporated. The crude reaction product was purified by flash chromatography (SiO2, 3→50% ethyl acetate/heptane) to provided N-(3,4-difluorophenyl)benzene-1,2-diamine (10.17 g, 51%) as a brown solid: HPLC purity 99.9% at 210-370 nm, 9.4 min.; Xterra RP18, 3.5 u, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. Ph=3.5/ACN+MeOH) for 10 min, hold 4 min.
Quantity
22.76 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[F:18])[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O>C(OCC)(=O)C.CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:6]2[C:7]([NH2:12])=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:15]=[CH:16][C:17]=1[F:18] |f:1.2|

Inputs

Step One
Name
Quantity
22.76 g
Type
reactant
Smiles
FC=1C=C(NC2=C(C=CC=C2)[N+](=O)[O-])C=CC1F
Name
ethyl acetate methanol
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, 3→50% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.17 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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